Heptafluoro-3-methoxycyclopentene
CAS No.:
Cat. No.: VC20123433
Molecular Formula: C6H3F7O
Molecular Weight: 224.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3F7O |
|---|---|
| Molecular Weight | 224.08 g/mol |
| IUPAC Name | 1,2,3,3,4,4,5-heptafluoro-5-methoxycyclopentene |
| Standard InChI | InChI=1S/C6H3F7O/c1-14-5(11)3(8)2(7)4(9,10)6(5,12)13/h1H3 |
| Standard InChI Key | KRJONBPWLXLTCB-UHFFFAOYSA-N |
| Canonical SMILES | COC1(C(=C(C(C1(F)F)(F)F)F)F)F |
Introduction
Heptafluoro-3-methoxycyclopentene, also known as 1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopent-1-ene, is a fluorinated organic compound characterized by a cyclopentene ring substituted with a methoxy group and seven fluorine atoms. Its molecular formula is C₆H₃F₇O, and it is of significant interest in various scientific fields due to its unique chemical and physical properties imparted by the high degree of fluorination.
Synthesis Methods
The synthesis of Heptafluoro-3-methoxycyclopentene typically involves the fluorination of cyclopentene derivatives. Industrial production often employs large-scale fluorination processes using specialized equipment designed to handle reactive fluorine gas. Key considerations include careful control of reaction conditions such as temperature and pressure to achieve high yields and purity.
Applications and Research Findings
Heptafluoro-3-methoxycyclopentene has diverse applications across various fields, including materials science and organic chemistry. Its unique properties make it a potential component for liquid crystals due to its chemical stability, wide operating temperature ranges, and specific refractive indices. Additionally, fluorinated compounds like this often exhibit enhanced biological activity, which could lead to applications in pharmaceuticals.
Chemical Reactions and Mechanisms
The compound undergoes various chemical reactions, primarily due to its reactivity influenced by the fluorine atoms. These atoms enhance the electrophilic character of the cyclopentene ring, making it reactive towards nucleophiles. The methoxy group plays a role in stabilizing intermediates during reactions, facilitating transformations such as oxidation and substitution.
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